molecular formula C20H19FN4O2S2 B282715 N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide

N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide

Cat. No. B282715
M. Wt: 430.5 g/mol
InChI Key: ATWZMUAVVYARID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and proteasome. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects, which is a desirable effect for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide in lab experiments is its broad range of biological activities. This compound has shown activity against cancer cells, inflammatory diseases, and neurodegenerative diseases, making it a versatile tool for scientific research. Additionally, this compound has shown activity against multidrug-resistant cancer cells, which is a significant advantage over current chemotherapy drugs.
One of the limitations of using N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide in lab experiments is its moderate yield and purity. Further purification techniques may be required to obtain a pure sample of this compound for scientific research.

Future Directions

There are several future directions for the research and development of N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of new derivatives of this compound to enhance its biological activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other scientific research fields. Overall, N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide has shown great potential in scientific research and holds promise for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide involves a multi-step process. The starting material is 2-fluoroaniline, which is reacted with 2-mercaptobenzothiazole to form the intermediate 2-(2-fluorophenyl)benzothiazole-6-thiol. This intermediate is then reacted with 2-methylpropanoic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired product N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide. The overall yield of this synthesis method is moderate, and the purity of the final product can be improved by further purification techniques such as column chromatography.

Scientific Research Applications

N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide has shown potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has shown activity against multidrug-resistant cancer cells, which is a significant advantage over current chemotherapy drugs.

properties

Molecular Formula

C20H19FN4O2S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzamide

InChI

InChI=1S/C20H19FN4O2S2/c1-12(2)17(26)23-19-24-25-20(29-19)28-11-13-7-9-14(10-8-13)18(27)22-16-6-4-3-5-15(16)21/h3-10,12H,11H2,1-2H3,(H,22,27)(H,23,24,26)

InChI Key

ATWZMUAVVYARID-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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